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1,3-Dioxane-4,6-dione

Cat. No.: B14002328
CAS No.: 4354-85-2
M. Wt: 116.07 g/mol
InChI Key: XJDDLMJULQGRLU-UHFFFAOYSA-N
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Description

Historical Development and Structural Elucidation of 1,3-Dioxane-4,6-dione

The journey of this compound derivatives in chemistry began in 1908 with the synthesis of Meldrum's acid by the Scottish chemist Andrew Norman Meldrum. chemicalbook.comwikipedia.org He initially synthesized the compound through a condensation reaction of malonic acid with acetone (B3395972) in a mixture of acetic anhydride (B1165640) and sulfuric acid. chemicalbook.comblogspot.com However, Meldrum incorrectly identified its structure as a β-lactone of β-hydroxyisopropylmalonic acid. wikipedia.orgblogspot.com This misidentification stemmed from the compound's unusually high acidity, which was not expected for its actual structure.

The correct bislactone structure of Meldrum's acid was not elucidated until 1948 by Davidson and Bernhard. They confirmed its structure as 2,2-dimethyl-1,3-dioxane-4,6-dione, which clarified the origin of its remarkable acidity. This correct structural assignment was a pivotal moment, catalyzing further research into the chemistry of dioxane-diones.

YearDiscovery/AdvancementSignificance
1908 Synthesis of Meldrum's acid by Andrew Norman Meldrum. First synthesis of a this compound derivative, opening the door for enolate-mediated reactions.
1948 Correct structural elucidation of Meldrum's acid by Davidson and Bernhard. Clarified the bislactone structure and the basis for its high acidity, leading to a surge in research interest.
Late 20th Century Development of methods to functionalize the 5-position of Meldrum's acid. Enabled the introduction of various alkyl and aryl groups, expanding the synthetic utility of the compound.

Evolution of Research Perspectives on this compound

Following the correct structural elucidation, research on this compound and its derivatives, particularly Meldrum's acid, expanded significantly. Initially, the focus was on understanding its unusual acidity and reactivity. The pKa of Meldrum's acid is approximately 4.97, making it remarkably acidic for a diester. wikipedia.orgblogspot.com This high acidity is attributed to the rigid, boat-like conformation of the six-membered ring, which leads to significant strain relief upon deprotonation and formation of a stable enolate.

In the latter half of the 20th century and into the 21st, research has shifted towards harnessing the unique reactivity of these compounds in organic synthesis. chemicalbook.com They have become recognized as versatile building blocks, or synthons, for the construction of a wide array of organic molecules, including complex heterocycles and natural products. guidechem.comchemicalbook.com The development of multicomponent reactions involving Meldrum's acid has been a particularly active area of research, showcasing its efficiency in creating molecular complexity in a single step. chemicalbook.com

Fundamental Reactivity Principles and Structural Basis of this compound

The reactivity of 1,3-dioxane-4,6-diones is intrinsically linked to their structure. The parent compound, this compound, has the chemical formula C4H4O4. nih.gov The most widely studied derivative, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), has the formula C6H8O4. wikipedia.org

The key structural features that dictate the reactivity of these compounds are:

The Acidic Methylene (B1212753) Group: The hydrogen atoms on the carbon at the 5-position (C5), situated between the two carbonyl groups, are highly acidic. smolecule.com This allows for easy deprotonation to form a highly stabilized enolate anion. chemicalbook.com This nucleophilic enolate is central to many of the reactions involving Meldrum's acid.

The Dioxane Ring: The six-membered ring containing two oxygen atoms and two carbonyl groups imposes a rigid conformation. researchgate.net This rigidity contributes to the high acidity of the C5 protons.

Electrophilic Carbonyl Carbons: The carbon atoms of the two carbonyl groups (C4 and C6) are electrophilic and susceptible to nucleophilic attack. clockss.org

These structural features enable a variety of reactions, including:

Alkylation and Acylation: The acidic C5 position can be readily alkylated and acylated. blogspot.comclockss.org

Knoevenagel Condensation: Meldrum's acid is a common reactant in Knoevenagel condensations with aldehydes and ketones. chemicalbook.com

Michael Addition: The enolate of Meldrum's acid can act as a nucleophile in Michael additions to α,β-unsaturated compounds. clockss.org

Thermal Decomposition: Upon heating, Meldrum's acid decomposes to generate highly reactive ketene (B1206846) intermediates, along with acetone and carbon dioxide. blogspot.com These ketenes can then be trapped by various nucleophiles. blogspot.com

Structural FeatureRole in Reactivity
Acidic C5 Methylene Group Forms a stable nucleophilic enolate upon deprotonation. chemicalbook.com
Rigid Dioxane Ring Contributes to the high acidity of the C5 protons. researchgate.net
Electrophilic Carbonyl Carbons Act as sites for nucleophilic attack. clockss.org

Significance of this compound as a Versatile Synthon in Organic Chemistry

The unique reactivity profile of 1,3-dioxane-4,6-diones has established them as exceptionally versatile synthons in organic synthesis. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. Meldrum's acid and its derivatives are particularly valuable as they can act as synthetic equivalents for a variety of building blocks.

For instance, they are often used as alternatives to malonic esters in many reactions, offering advantages such as higher reactivity and milder reaction conditions. chemicalbook.com They can serve as a C3O2 synthon, providing a three-carbon unit with two oxygen atoms for the construction of various molecules. chemicalbook.com

The ability to undergo a wide range of transformations, including alkylations, acylations, condensations, and cycloadditions, allows for the synthesis of a diverse array of target molecules. smolecule.comclockss.org These include various heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. nbinno.comheteroletters.org The use of Meldrum's acid in multicomponent reactions further highlights its significance, as it enables the efficient construction of complex molecular architectures from simple starting materials. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O4 B14002328 1,3-Dioxane-4,6-dione CAS No. 4354-85-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4354-85-2

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

1,3-dioxane-4,6-dione

InChI

InChI=1S/C4H4O4/c5-3-1-4(6)8-2-7-3/h1-2H2

InChI Key

XJDDLMJULQGRLU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCOC1=O

Origin of Product

United States

Ii. Synthetic Methodologies for 1,3 Dioxane 4,6 Dione and Its Derivatives

Classical Synthetic Routes to 1,3-Dioxane-4,6-dione

The traditional synthesis of this compound is rooted in well-established condensation chemistry, primarily utilizing malonic acid and a ketone in the presence of a dehydrating agent and an acid catalyst.

Condensation Reactions with Malonic Acid Precursors

The seminal and most frequently employed method for preparing this compound is the condensation reaction between malonic acid and acetone (B3395972). tandfonline.comchemicalbook.com This reaction was first reported by Andrew Norman Meldrum in 1908. wikipedia.orguitm.edu.my The process involves reacting malonic acid with acetone in a mixture of acetic anhydride (B1165640) and a catalytic amount of concentrated sulfuric acid. chemicalbook.comwikipedia.org The acetic anhydride serves as a dehydrating agent, driving the reaction towards the formation of the cyclic product.

The general scheme for this reaction can be represented as follows: Malonic Acid + Ketone (e.g., Acetone) --(Acetic Anhydride, Acid Catalyst)--> 2,2-disubstituted-1,3-dioxane-4,6-dione

An alternative classical approach involves the use of isopropenyl acetate, an enol derivative of acetone, which reacts with malonic acid in the presence of a catalytic amount of sulfuric acid to yield the desired product. wikipedia.org

Role of Acid Catalysts in Traditional Synthesis

Strong protic acids, such as concentrated sulfuric acid, are crucial in the traditional synthesis of this compound. chemicalbook.comheteroletters.org The acid catalyst plays a pivotal role in the reaction mechanism. It is believed that the first step involves the acid-catalyzed formation of a mixed anhydride between malonic acid and acetic anhydride. google.com This mixed anhydride is a highly reactive electrophile. clockss.org

The proposed mechanism proceeds with the nucleophilic attack of the carbonyl oxygen from acetone (or its enol form) on the activated carbonyl carbon of the mixed anhydride. clockss.org This is followed by an intramolecular cyclization, where the neighboring carboxylic acid group attacks the newly formed cationic intermediate, leading to the stable six-membered ring of this compound after elimination of acetic acid. google.comclockss.org The catalyst facilitates these steps by protonating carbonyl groups, thereby increasing their electrophilicity and accelerating the rate of reaction. While effective, these traditional methods often suffer from drawbacks such as the use of corrosive strong acids, harsh reaction conditions, and the generation of significant acidic waste, prompting the development of more benign alternatives. heteroletters.org

Modern and Environmentally Benign Synthesis Approaches

In response to the growing need for sustainable chemical processes, recent research has focused on developing greener synthetic routes to this compound and its derivatives. These methods emphasize the use of safer reagents, recyclable catalysts, and milder reaction conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the classical methods. This includes employing less hazardous catalysts, minimizing waste, and avoiding the use of volatile and toxic organic solvents. heteroletters.org One notable advancement is the use of natural acids, such as fresh lemon juice, as a catalyst for three-component cyclocondensation reactions involving Meldrum's acid, an aromatic aldehyde, and urea/thiourea to produce dihydropyrimidine (B8664642) derivatives. This approach highlights the potential of readily available, non-toxic catalysts in organic synthesis.

Application of Recyclable Catalysts and Solvents

A key aspect of green synthesis is the use of catalysts and solvents that can be easily recovered and reused, minimizing waste and cost.

Recyclable Catalysts: Boric acid has emerged as a mild, inexpensive, and environmentally friendly catalyst for the synthesis of 1,3-Dioxane-4,6-diones. heteroletters.org It effectively catalyzes the condensation of malonic acid and various ketones at room temperature in the presence of acetic anhydride. heteroletters.org A significant advantage of boric acid is its reusability. It can be recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of catalytic activity. heteroletters.org

Table 1: Reusability of Boric Acid Catalyst in the Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione. heteroletters.org
Reaction CycleYield (%)
181
280
380
476

Recyclable Solvents: Ionic liquids, such as N-butylpyridinium tetrafluoroborate (B81430) ([bpy]BF4), have been successfully employed as "green" recyclable solvents for reactions involving this compound, such as alkylation. tandfonline.com These solvents possess negligible vapor pressure, are non-flammable, and can be recovered and reused after the reaction, offering a cleaner alternative to conventional volatile organic solvents. tandfonline.com Similarly, gluconic acid aqueous solution has been used as an effective and reusable solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(this compound) derivatives. clockss.org

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis by eliminating solvent waste altogether. The synthesis of 1,8-dioxo-octahydroxanthenes, for example, has been achieved by reacting aromatic aldehydes with dimedone (a cyclohexane-1,3-dione derivative) in the presence of boric acid as a catalyst under solvent-free conditions. researchgate.net This methodology offers high yields, short reaction times, and a simple work-up procedure. researchgate.net Another approach involves carrying out reactions in a mixture of a secondary or tertiary amine and formic acid, which can act as both the solvent and a reagent, thus avoiding the need for an additional inert organic solvent. google.com These solvent-free methods align perfectly with the principles of green chemistry by maximizing atom economy and minimizing environmental pollution.

Synthesis of Substituted this compound Derivatives

This compound, commonly known as Meldrum's acid, serves as a versatile scaffold in organic synthesis. Its unique structural and electronic properties, particularly the high acidity of the C5 methylene (B1212753) protons (pKa ≈ 4.9), facilitate a wide range of derivatization reactions. rsc.orgnih.govuitm.edu.my The functionalization of Meldrum's acid, especially at the C5 position, allows for the introduction of diverse substituents, leading to the creation of valuable intermediates for the synthesis of complex molecules and heterocyclic systems. nih.govchemicalbook.com

The C5 position of Meldrum's acid is the primary site for functionalization due to the pronounced acidity of its methylene protons, which are activated by the two adjacent carbonyl groups. wikipedia.org This allows for easy deprotonation to form a stable enolate anion, which can then react with a variety of electrophiles. clockss.org

Alkylation: A common strategy for C5-functionalization is alkylation. This typically involves the deprotonation of Meldrum's acid with a base, followed by the introduction of an alkyl halide. wikipedia.org Various reaction conditions have been developed to achieve mono- or dialkylation. For instance, the use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or with phase-transfer catalysts has been effective for alkylation with alkyl halides. clockss.org

Michael Addition: The enolate of Meldrum's acid can also act as a nucleophile in Michael-type addition reactions with electrophilic olefins, such as α,β-unsaturated carbonyl compounds. clockss.org This reaction leads to the formation of a new carbon-carbon bond at the C5 position, incorporating a functionalized alkyl chain. clockss.orgclockss.org

Condensation with Amines and Orthoformates: C5-substituted derivatives can also be synthesized through condensation reactions. For example, condensing Meldrum's acid and triethyl orthoformate with variously substituted aromatic and heteroaromatic amines yields 5-aryl/heteroaryl derivatives. researchgate.net Another approach involves the reaction with O,N-acetals to produce 5-(α-amino)alkyl derivatives. clockss.org

Acyl 1,3-dioxane-4,6-diones, or 5-acyl Meldrum's acids, are important synthetic intermediates, often serving as synthetic equivalents of highly reactive acylketenes. chemicalbook.comresearchgate.netchemicalbook.com The most prevalent method for their synthesis is the C-acylation of Meldrum's acid at the C5 position. wikipedia.org

This transformation is typically achieved by reacting Meldrum's acid with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, in the presence of a base. orgsyn.org Pyridine (B92270) is a commonly used base for this purpose, facilitating the formation of the enolate and neutralizing the acidic byproduct. orgsyn.orgorgsyn.org For instance, the reaction of Meldrum's acid with acetyl chloride in dichloromethane (B109758) with pyridine as a base yields 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. orgsyn.org

Alternatively, carboxylic acids can be used as the acylating source by first activating them. Reagents like 1,1'-carbonyldiimidazole (B1668759) are employed to activate the carboxylic acid, which then reacts with Meldrum's acid to form the desired acyl derivative. orgsyn.org These acyl derivatives predominantly exist in their stable enol form, stabilized by an intramolecular hydrogen bond. researchgate.net

The following table summarizes representative methods for the acylation of Meldrum's acid.

Acylating AgentBase/Activating AgentSolventYieldReference
Phenylacetyl chloridePyridineDichloromethane97% orgsyn.org
Acetyl chloridePyridineDichloromethaneNot specified, but suitable for next step orgsyn.org
Carboxylic Acids1,1'-CarbonyldiimidazoleNot specifiedGeneral Method orgsyn.org

Alkylidene 1,3-dioxane-4,6-diones are a significant class of derivatives, widely used as versatile substrates in various transformations, including Diels-Alder reactions and Michael additions. tandfonline.comchemicalbook.comresearchgate.net The primary route to these compounds is the Knoevenagel condensation of Meldrum's acid with aldehydes or ketones. wikipedia.orgsigmaaldrich.com

The Knoevenagel condensation involves the nucleophilic addition of the active methylene group of Meldrum's acid to the carbonyl group of an aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product. wikipedia.org This reaction is often catalyzed by a weak base, such as piperidine (B6355638) or pyridine, although it can also proceed without a catalyst under certain conditions, for example, by grinding the reactants together in a solvent-free system. tandfonline.comwikipedia.orgresearchgate.net

A variety of catalysts and conditions have been explored to optimize the synthesis of these arylidene derivatives. For example, the reaction can be efficiently performed at room temperature in ionic liquids like [bmim]BF₄ with a catalytic amount of piperidine. tandfonline.com This method offers advantages such as environmental friendliness and easy product isolation. tandfonline.com The reaction has also been successfully carried out using L-tyrosine as a catalyst under solvent-free conditions. researchgate.net

The table below presents examples of Knoevenagel condensation reactions between Meldrum's acid and various aromatic aldehydes.

AldehydeCatalyst/ConditionsYieldReference
Benzaldehyde (B42025)Piperidine/[bmim]BF₄, Room Temp95% tandfonline.com
4-NitrobenzaldehydePiperidine/[bmim]BF₄, Room Temp98% tandfonline.com
4-MethoxybenzaldehydePiperidine/[bmim]BF₄, Room Temp96% tandfonline.com
BenzaldehydeL-Tyrosine, Solvent-free, Grinding95% researchgate.net
4-ChlorobenzaldehydeL-Tyrosine, Solvent-free, Grinding92% researchgate.net

Beyond alkylation, acylation, and condensation, the C5 position of Meldrum's acid can undergo other electrophilic substitution reactions, most notably halogenation. rsc.orgnih.gov The synthesis of 5-halo-1,3-dioxane-4,6-diones provides precursors for further synthetic manipulations.

Monohalogenation of 1,3-dicarbonyl compounds can be achieved using various halogenating agents. For instance, N-Bromosuccinimide (NBS) in the presence of a catalyst like magnesium perchlorate (B79767) (Mg(ClO₄)₂) is effective for the α-bromination of β-ketoesters, a reaction type analogous to the halogenation of Meldrum's acid. researchgate.net Similarly, N-chlorosuccinimide (NCS) is a common reagent for α-chlorination. researchgate.net These reactions introduce a halogen atom at the activated C5 position, creating a new functional handle on the Meldrum's acid core.

Iii. Reactivity and Mechanistic Pathways of 1,3 Dioxane 4,6 Dione

Acidity and Enolate Chemistry of 1,3-Dioxane-4,6-dione

A defining characteristic of this compound is its remarkably high acidity for a compound lacking a carboxylic acid group. wikipedia.org This property is central to its utility in a wide array of chemical transformations.

Meldrum's acid exhibits a pKa value of approximately 4.97, making it comparable in acidity to carboxylic acids. wikipedia.orgchemicalbook.comchemicalbook.com This unusually high acidity stems from a combination of structural and stereoelectronic factors. The rigid six-membered ring constrains the two ester groups into a conformation that enhances the acidity of the central methylene (B1212753) (C5) protons. unishivaji.ac.in

Computational studies have revealed that the high acidity is not merely an additive effect of two ester groups. researchgate.net A significant contribution comes from the preferential stabilization of the resulting enolate anion over the neutral molecule, a phenomenon attributed to anomeric stereoelectronic interactions. researchgate.net The rigid cyclic structure holds the pi-orbitals in an ideal configuration for overlap, which effectively stabilizes the conjugate base upon deprotonation. unishivaji.ac.in

CompoundpKa
This compound (Meldrum's acid)4.97 wikipedia.orgchemicalbook.com
Dimethyl malonate~13
Acetic acid4.76

This table compares the acidity of Meldrum's acid to related compounds.

The removal of a proton from the active methylene group between the two carbonyls results in the formation of a highly stabilized enolate anion. chemicalbook.comunishivaji.ac.in This carbanion's stability is the primary driving force behind the compound's acidity. unishivaji.ac.inscimplify.com The negative charge is extensively delocalized through resonance across the two carbonyl groups, effectively distributing the charge onto the oxygen atoms. wikipedia.org Unlike acyclic analogues such as dimedone, which exist predominantly in the enol form in solution, Meldrum's acid exists almost entirely as the diketone. wikipedia.org The resulting enolate is a potent nucleophile, readily participating in various carbon-carbon bond-forming reactions, including alkylations and acylations. wikipedia.orgclockss.org

Thermal Decomposition and Ketene (B1206846) Generation from this compound Derivatives

One of the most synthetically valuable reactions of this compound derivatives is their thermal decomposition to generate highly reactive ketene intermediates. nih.gov

When subjected to high temperatures, typically above 200 °C, derivatives of Meldrum's acid undergo a pericyclic reaction. wikipedia.orgresearchgate.net This pyrolysis pathway involves the elimination of acetone (B3395972) and carbon dioxide, resulting in the formation of a ketene. wikipedia.orgchemicalbook.comcapes.gov.br The reaction can be performed in the gas phase or in solution. researchgate.netcapes.gov.br The specific structure of the starting derivative dictates the resulting ketene; for instance, 5-alkylidene derivatives of Meldrum's acid yield methyleneketenes upon thermolysis. chemicalbook.comresearchgate.net The formation of these transient but highly reactive ketenes is a cornerstone of the synthetic utility of Meldrum's acid. researchgate.net

DerivativePyrolysis Temperature (°C)Products
This compound>200Ketene, Acetone, Carbon Dioxide wikipedia.org
5-Acyl-1,3-dioxane-4,6-dioneVariesAcylketene, Acetone, Carbon Dioxide chemicalbook.com
5-Alkylidene-1,3-dioxane-4,6-dioneVariesMethylenekete, Acetone, Carbon Dioxide researchgate.net

This table summarizes the general products from the pyrolysis of Meldrum's acid and its derivatives.

The in situ generation of ketenes from Meldrum's acid derivatives provides a powerful tool for constructing complex molecules. chemicalbook.com The transient ketenes can be trapped by a variety of nucleophiles. For example, reaction with alcohols or thiols provides access to β-keto esters and β-ketothioesters, respectively. wikipedia.orgchemicalbook.com Furthermore, when the Meldrum's acid derivative contains a suitably positioned functional group, the generated ketene can undergo intramolecular reactions. clockss.org These cyclization reactions, often initiated by internal prototropic shifts, are used for the efficient synthesis of a diverse range of heterocyclic compounds, including quinolinones, naphthols, and pyrrolizin-3-ones. chemicalbook.comresearchgate.net

Nucleophilic and Electrophilic Reactivity of the this compound Moiety

The structure of this compound imparts a dual reactivity profile, allowing it to function as both a nucleophilic and an electrophilic species. rcsi.science

As a nucleophile, the enolate generated by deprotonation at the C5 position is central to its reactivity. unishivaji.ac.in This nucleophilic carbon readily participates in Michael additions, alkylations with alkyl halides, and Knoevenagel condensations with aldehydes and ketones. wikipedia.orgchemicalbook.comunishivaji.ac.in These reactions are fundamental for creating substituted derivatives of Meldrum's acid. clockss.org

Conversely, the molecule also exhibits electrophilic character. The carbonyl carbons can be attacked by nucleophiles. nih.gov More significantly, derivatives formed from Knoevenagel condensations, such as 5-arylmethylene-1,3-dioxane-4,6-diones, act as potent electrophiles and Michael acceptors. chemicalbook.comnih.gov They readily react with a range of nucleophiles and are valuable dienophiles in Diels-Alder reactions, leading to the synthesis of complex cyclic systems. chemicalbook.comnih.gov This versatile reactivity makes Meldrum's acid a key building block in synthetic organic chemistry. chemicalbook.com

Advanced Reaction Mechanisms Involving this compound

The unique structural features of this compound, often referred to as Meldrum's acid when substituted with two methyl groups at the 2-position, contribute to its remarkable reactivity. Its high acidity (pKa = 4.97) and rigid cyclic structure make it a versatile reagent in a variety of advanced organic reactions. chemicalbook.com The methylene group at the 5-position is flanked by two carbonyl groups, rendering its protons highly acidic and facilitating the formation of a stable enolate. This property is central to its participation in a wide array of carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgorientjchem.org this compound is an excellent substrate for this reaction due to the high acidity of its C5 protons. lscollege.ac.in

The mechanism involves three primary steps:

Deprotonation: A mild base abstracts a proton from the active methylene group (C5) of this compound, forming a highly stabilized enolate ion. lscollege.ac.inpurechemistry.org The use of a mild base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org

Nucleophilic Addition: The resulting enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms an aldol-type addition intermediate. orientjchem.orgpurechemistry.org

Dehydration: The intermediate undergoes elimination of a water molecule to form a new carbon-carbon double bond, resulting in an alkylidene or arylidene derivative of this compound. orientjchem.org

The reaction is versatile and has been employed in the synthesis of various derivatives. For instance, the condensation of aromatic aldehydes with this compound can be efficiently carried out using catalysts like piperidine (B6355638) or in green solvents such as gluconic acid aqueous solution. clockss.org The substituent on the aldehyde can influence the reaction pathway; electron-withdrawing groups on benzaldehyde (B42025) tend to favor the formation of spiro-products in subsequent reactions, while electron-donating groups often yield the stable Knoevenagel adduct. chemicalbook.com

Table 1: Examples of Catalysts Used in Knoevenagel Condensation with this compound

CatalystTypical Reaction ConditionsReference
PiperidineEthanol, reflux wikipedia.org
Triethylamine (B128534) (Et3N)Refluxing acetone clockss.orgnih.gov
Proline- clockss.org
Gluconic Acid Aqueous Solution (GAAS)Room temperature clockss.org

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.org The enolate of this compound can act as a Michael donor. More commonly, the alkylidene derivatives of this compound, formed via Knoevenagel condensation, serve as potent Michael acceptors. nih.gov

The general mechanism proceeds in three key steps:

Enolate Formation: A base deprotonates the Michael donor, creating a nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor. This is the crucial C-C bond-forming step. masterorganicchemistry.comwikipedia.org

Protonation: The resulting enolate intermediate is protonated by the solvent or a proton source to yield the final 1,4-adduct. masterorganicchemistry.com

In many synthetic procedures, the Knoevenagel condensation is followed in tandem by a Michael addition. For example, reacting an aromatic aldehyde with two equivalents of this compound can lead to a tandem Knoevenagel-Michael reaction, forming 5,5'-(phenylmethylene)bis(this compound) derivatives. clockss.org Arylmethylidene derivatives of Meldrum's acid are effective Michael acceptors for various nucleophiles, including other active methylene compounds like cyanothioacetamide and N,N'-diphenyldithiomalondiamide. nih.gov The reaction conditions, such as the base used and reaction time, can significantly influence the yield of the Michael adduct versus potential side products. nih.gov

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. nih.govwikipedia.org This reaction is highly valued for its atom economy and stereoselectivity. nih.gov Alkylidene derivatives of this compound, with their electron-deficient double bond, can serve as effective dienophiles.

The mechanism is typically concerted, meaning all bond-forming and bond-breaking occurs in a single transition state. wikipedia.org The stereochemistry of the reactants is retained in the product. In a normal-demand Diels-Alder reaction, the dienophile is substituted with electron-withdrawing groups, which is the role played by the this compound moiety. wikipedia.org

These derivatives have been used in various Diels-Alder strategies:

Intermolecular Reactions: Alkylidene derivatives of Meldrum's acid react with dienes like cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene (B165502) to form cyclohexene-fused adducts. chemicalbook.com

Hetero-Diels-Alder Reactions: The concept can be extended to systems where the diene or dienophile contains a heteroatom, leading to the synthesis of six-membered heterocycles. nih.govwikipedia.org

Intramolecular Diels-Alder (IMDA): Substrates containing both the diene and the dienophile tethered together can undergo intramolecular cyclization, a powerful strategy for constructing complex polycyclic systems. nih.gov

The high reactivity of these dienophiles allows the reactions to proceed under various conditions, including thermal, catalytic, and microwave irradiation. science.gov

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants. nih.govresearchgate.net this compound and its derivatives are valuable building blocks in various MCRs.

Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide. researchgate.netorganic-chemistry.org While direct involvement of the this compound ring itself as one of the three core components is not typical, its derivatives can be incorporated into substrates that then participate in Passerini or Passerini-type reactions. scielo.br The mechanism is believed to proceed through a cyclic, non-ionic transition state facilitated by hydrogen bonding. organic-chemistry.org

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov The product is a dipeptide-like scaffold. The mechanism differs from the Passerini reaction and is thought to involve polar ionic intermediates. nih.gov The versatility of this compound allows for its incorporation into one of the starting components, enabling the synthesis of complex heterocyclic structures through Ugi-type frameworks. chemicalbook.com

The use of this compound in MCRs facilitates the construction of diverse molecular libraries, particularly in the synthesis of spiroheterocyclic compounds. chemicalbook.comsigmaaldrich.com

This compound and its derivatives can undergo ring-opening and subsequent decarboxylation under specific conditions, most notably upon heating. This reactivity is a cornerstone of their synthetic utility, as it provides a route to generate highly reactive ketene intermediates. chemicalbook.com

The process generally involves:

Thermolysis: Upon heating, the this compound ring fragments.

Elimination: The molecule loses acetone (from Meldrum's acid) and carbon dioxide. chemicalbook.com

Ketene Formation: This concerted or stepwise elimination generates a ketene intermediate. If the starting material is a 5-substituted derivative, a substituted ketene is formed.

These ketene intermediates are powerful electrophiles and can be trapped in situ by various nucleophiles (e.g., alcohols, amines) to form esters, amides, and other carboxylic acid derivatives. This strategy is effectively a substitute for using highly reactive and difficult-to-handle acyl halides or ketenes directly. Acylated derivatives of Meldrum's acid are particularly useful as synthetic equivalents of mixed ketenes. chemicalbook.com This pyrolysis pathway is a key application in the synthesis of complex organic molecules, including β-keto esters and natural products. chemicalbook.com

Intramolecular reactions are crucial for the synthesis of cyclic compounds. Derivatives of this compound can be designed to undergo intramolecular cyclizations, leveraging the reactivity of the dioxanone ring or groups attached to it.

A prominent example is the intramolecular Friedel-Crafts reaction, an electrophilic aromatic substitution where the electrophile and the aromatic ring are part of the same molecule. masterorganicchemistry.comnih.gov The reaction is a powerful tool for constructing polycyclic aromatic systems. masterorganicchemistry.com

The mechanism involves:

Electrophile Generation: An acyl group (or alkyl group) attached to a tether on the aromatic ring is activated, typically by a Lewis acid or a strong Brønsted acid, to form a potent electrophile (e.g., an acylium ion). nih.gov

Nucleophilic Attack: The aromatic ring acts as a nucleophile and attacks the electrophilic center. nih.gov

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, completing the cyclization.

While the this compound moiety itself is not the aromatic ring, it can be part of a substrate designed for such a cyclization. For example, a side chain attached to the 5-position of the dioxanone ring could contain an aromatic group, and another part of the molecule could be converted into an electrophile to facilitate an intramolecular Friedel-Crafts reaction, leading to the formation of complex fused ring systems. beilstein-journals.org These reactions are most successful for forming five-, six-, and seven-membered rings. masterorganicchemistry.com

Reactions with Nitrogen-Containing Reagents (e.g., Isocyanides, Amines)

The C5 position of this compound (Meldrum's acid) is highly acidic, making it a potent carbon nucleophile after deprotonation. However, the carbonyl groups at C4 and C6 are susceptible to nucleophilic attack, and its derivatives, particularly 5-alkylidene derivatives, act as strong electrophiles. This dual reactivity allows for a rich chemistry with various nitrogen-containing reagents.

Reactions with Amines:

This compound and its derivatives readily react with primary and secondary amines through several pathways. The reaction of 5-arylmethylidene Meldrum's acids with amines, such as in the presence of triethylamine, can lead to the formation of Michael adducts. nih.govrsc.org For instance, the reaction of N,N′-diphenyldithiomalondiamide with various arylmethylidene Meldrum's acids in the presence of N-methylmorpholine or triethylamine yields stable Michael adducts. nih.gov

Furthermore, derivatives of Meldrum's acid can undergo reactions with amines leading to double addition products. Studies have shown that while a 1:1 ratio of a Meldrum's acid derivative to a free amine yields a single substituted product, an excess of the amine can result in a double amine conjugation, effectively crosslinking two amine molecules. nih.gov This reactivity is pH-dependent, with the double addition being faster at higher pH values (e.g., pH 10). nih.gov This process is irreversible and has been used to develop lysine (B10760008) probes for bioconjugation. nih.gov

The reaction can also be part of multicomponent processes. For example, a three-component reaction between substituted β-nitrostyrenes, 1,3-dicarbonyl compounds (like dimedone, a cyclohexane-1,3-dione derivative), and various amines has been developed to synthesize novel β-enaminones. rsc.org Similarly, 5-(α-amino)alkyl derivatives of Meldrum's acid can be prepared from the reaction of Meldrum's acid with O,N-acetals. clockss.org

Below is a table summarizing selected reactions of this compound derivatives with amines.

SubstrateAmine ReagentCatalyst/ConditionsProduct TypeYield (%)Ref
5-(4-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneN,N′-DiphenyldithiomalondiamideEt₃N, Acetone, RefluxMichael Adduct34 nih.gov
5-(2-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneN,N′-DiphenyldithiomalondiamideN-Methylmorpholine, Acetone, RefluxMichael Adduct57 nih.gov
5-(4-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dioneN,N′-DiphenyldithiomalondiamideN-Methylmorpholine, Acetone, RefluxMichael Adduct & Thiolate- nih.gov
Meldrum's Acid Derivative (MaMa)Propylamine (excess)pH 10 BufferDouble Amine Conjugate- nih.gov
β-NitrostyrenePhenylmethanamineEt₃N, EtOH, 65°Cβ-Enaminone (with 1,3-cyclohexanedione)65 rsc.org

Reactions with Isocyanides:

The reaction of this compound derivatives with isocyanides often proceeds as a multicomponent reaction in the presence of a third component, such as an amine. A notable example is the reaction between 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (the condensation product of Meldrum's acid and acetone) and tert-butyl isocyanide in the presence of primary or secondary amines. researchgate.net This reaction proceeds smoothly to form functionalized organic molecules, highlighting the utility of Meldrum's acid derivatives as scaffolds in complex bond-forming sequences.

Reactions with Organometallic Species

The electrophilic character of 5-alkylidene and 5-arylidene derivatives of this compound makes them excellent substrates for conjugate addition reactions with organometallic reagents, such as Grignard and organolithium species. clockss.org These reactions provide an effective route for the preparation of highly β-substituted 5-monoalkyl derivatives of Meldrum's acid. clockss.org

Reactions with Grignard and Organolithium Reagents:

The conjugate addition of Grignard (RMgX) and organolithium (RLi) reagents to 5-alkylidene-1,3-dioxane-4,6-diones typically occurs rapidly and in high yields. clockss.orgmasterorganicchemistry.com This method holds advantages over similar reactions with acyclic malonate analogues, which often result in low yields or no reaction at all. clockss.org The stereochemistry of these additions can be highly dependent on protecting groups present on the substrate. For instance, the addition of Grignard reagents to α-hydroxy Meldrum's acid derivatives protected with a MEM (2-methoxyethoxymethyl) group proceeds with high diastereoselectivity to give syn-products, suggesting a chelation-controlled mechanism. clockss.org

Fluorinated acyl-Meldrum's acid derivatives also react with Grignard and alkynyllithium reagents, leading to the formation of 1,3-diketones and pyran-4-one products, respectively. researchgate.net Organolithium reagents are strong nucleophiles that readily add to carbonyl compounds. wikipedia.orgsigmaaldrich.com Their reaction with Meldrum's acid derivatives can be complex, but conjugate addition to α,β-unsaturated systems is a primary pathway. clockss.org

The table below provides examples of reactions between this compound derivatives and organometallic species.

SubstrateOrganometallic ReagentConditionsProduct TypeYieldRef
5-Alkylidene/Arylidene Meldrum's acidsGrignard Reagents (RMgX)With or without cuprous salt5-(β-substituted)alkyl Meldrum's acidHigh clockss.org
5-Alkylidene/Arylidene Meldrum's acidsOrganolithium Reagents (RLi)With or without cuprous salt5-(β-substituted)alkyl Meldrum's acidHigh clockss.org
α-Fluoro-phenacyl Meldrum's acidPhenylmagnesium Bromide-Fluoro-1,3-diketone- researchgate.net
α-Fluoro-phenacyl Meldrum's acidAlkynyllithium Reagents-Fluoro-pyran-4-one- researchgate.net

Iv. Structural Characterization and Spectroscopic Analysis in 1,3 Dioxane 4,6 Dione Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry, X-ray Crystallography)

The structural characterization of 1,3-dioxane-4,6-dione and its derivatives is routinely accomplished through a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the constitution of these molecules. In the ¹H NMR spectrum of the parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, the gem-dimethyl protons typically appear as a sharp singlet, while the acidic methylene (B1212753) protons at the C5 position also produce a singlet. heteroletters.org For C5-substituted derivatives, the chemical shifts and coupling constants of the ring protons provide valuable data regarding their stereochemistry. rsc.org ¹³C NMR spectra show characteristic signals for the carbonyl carbons, the quaternary C2 carbon, the gem-dimethyl carbons, and the C5 methylene carbon. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present. The most prominent features in the IR spectrum of this compound are the strong, sharp absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl (C=O) groups of the cyclic ester functionality. These typically appear in the region of 1750-1795 cm⁻¹. heteroletters.org Other characteristic bands include those for C-O stretching and C-H stretching of the methyl and methylene groups. heteroletters.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. nist.gov Under electron ionization (EI), the molecular ion peak [M]⁺ is observed. The fragmentation of 1,3-dioxane (B1201747) derivatives often involves the loss of small, stable molecules such as carbon dioxide, acetone (B3395972), or ketene (B1206846), leading to a series of characteristic fragment ions that help to confirm the structure.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, offering precise data on bond lengths, bond angles, and the solid-state conformation of the molecule. daneshyari.comresearchgate.netacs.org This technique has been used to unambiguously determine the three-dimensional structures of numerous 5-arylidene and other derivatives of Meldrum's acid. daneshyari.comresearchgate.net Crystallographic studies have confirmed the non-planar nature of the six-membered ring and have been instrumental in analyzing intermolecular interactions like hydrogen bonds in the crystal lattice. researchgate.netnih.gov

Table 1: Typical Spectroscopic Data for 2,2-Dimethyl-1,3-dioxane-4,6-dione
TechniqueFeatureTypical Value/Observation
¹H NMR (CDCl₃)gem-Dimethyl Protons (2x CH₃)δ ≈ 1.78 ppm (singlet, 6H) heteroletters.org
Methylene Protons (CH₂)δ ≈ 3.64 ppm (singlet, 2H) heteroletters.org
¹³C NMR (CDCl₃)gem-Dimethyl Carbons (2x C H₃)δ ≈ 27-29 ppm rsc.org
Methylene Carbon (C H₂)δ ≈ 32-48 ppm (Varies with substitution) rsc.org
Quaternary Carbon (C2)δ ≈ 104-106 ppm rsc.org
Carbonyl Carbons (2x C=O)δ ≈ 163-167 ppm rsc.org
IR (KBr)C=O Stretching≈ 1793 cm⁻¹ and 1751 cm⁻¹ heteroletters.org
C-H Stretching (Alkyl)≈ 2900-3000 cm⁻¹ heteroletters.org
Mass Spec. (EI)Molecular Ion (M⁺)m/z = 144 nist.gov

Conformational Analysis of the this compound Ring System

The six-membered this compound ring is not planar and adopts various conformations to minimize steric and torsional strain. Theoretical and experimental studies on the parent 1,3-dioxane system show that the potential energy surface contains several minima, including chair and flexible (twist-boat) forms. researchgate.net

For the unsubstituted 1,3-dioxane ring, the chair conformation is generally the most stable. researchgate.net However, the introduction of the carbonyl groups at the 4 and 6 positions, as well as the gem-dimethyl group at C2 in Meldrum's acid, significantly influences the conformational landscape. X-ray diffraction studies on derivatives of Meldrum's acid have revealed that the ring can adopt conformations ranging from a flattened chair to a boat or twist-boat shape, depending on the substitution pattern and crystal packing forces. researchgate.net For instance, the solid-state conformation of 5-((5-chloropyridin-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has been shown to be a boat form. researchgate.net Quantum-chemical calculations have been employed to explore the potential energy surface, identifying chair and twist conformers as local minima and estimating the energy barriers for interconversion between them. researchgate.net The conformational preferences are a result of a delicate balance between minimizing angle strain, torsional strain from eclipsing interactions, and transannular steric interactions.

Tautomerism and Equilibrium Studies (e.g., Keto-Enol Forms)

A key chemical feature of this compound is its ability to undergo keto-enol tautomerism. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium exists between the diketo form and the corresponding enol form. libretexts.org

The methylene group at the C5 position is flanked by two electron-withdrawing carbonyl groups, rendering the α-protons unusually acidic (pKa ≈ 4.97 for Meldrum's acid). chemicalbook.com This acidity facilitates the removal of a proton to form a highly stabilized enolate anion, where the negative charge is delocalized over the O-C-C-C-O system. Protonation of this enolate can occur on the central carbon (returning to the keto form) or on a carbonyl oxygen, yielding the enol tautomer.

The position of the keto-enol equilibrium is highly dependent on several factors, including the solvent, temperature, and the nature of substituents on the ring. researchgate.net While for simple ketones the keto form is overwhelmingly favored, the 1,3-dicarbonyl arrangement in Meldrum's acid can significantly stabilize the enol form. masterorganicchemistry.comlibretexts.org In nonpolar solvents, the enol tautomer can be further stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a pseudo-aromatic six-membered ring. libretexts.orgyoutube.com In contrast, polar, protic solvents can disrupt this internal hydrogen bonding and may favor the diketo form. masterorganicchemistry.com The significant enol content is crucial for the characteristic reactivity of 1,3-dioxane-4,6-diones in various condensation and alkylation reactions.

V. Applications of 1,3 Dioxane 4,6 Dione in Complex Organic Synthesis

1,3-Dioxane-4,6-dione as a C1 Synthon and Building Block

A significant application of this compound in organic synthesis is its function as a one-carbon (C1) synthon. In these reactions, the methylene (B1212753) group (CH₂) at the C5 position acts as the source of a single carbon atom that is incorporated into the final product. This capability is crucial for building complex molecular frameworks from simpler precursors. The exceptional C-H acidity at this position, resulting from the two flanking carbonyl groups within a rigid six-membered ring, allows for easy deprotonation to form a stabilized carbanion. researchgate.net This nucleophilic carbon center can then participate in various bond-forming reactions.

The utility of this compound extends beyond being just a C1 synthon. It is a key intermediate for generating a large number of important building blocks. heteroletters.org For instance, alkylidene derivatives of Meldrum's acid are powerful electrophiles and can serve as Michael acceptors or as dienophiles in Diels-Alder reactions. chemicalbook.com Furthermore, the pyrolysis of its derivatives leads to the formation of ketene (B1206846) intermediates by eliminating acetone (B3395972) and carbon dioxide, opening pathways to a diverse range of cyclization reactions. chemicalbook.comchemicalbook.com These reactions underscore its role as a versatile platform for introducing a variety of functional groups and constructing complex carbocyclic and heterocyclic scaffolds. wikipedia.org

Synthesis of Diverse Heterocyclic Compound Classes

The reactivity of this compound has been extensively exploited in heterocyclic chemistry, providing access to a vast array of ring systems. It is a prominent starting material for multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step. chemicalbook.com

This compound is a cornerstone in the synthesis of numerous nitrogen-containing heterocycles.

Pyridines : Highly substituted pyridine (B92270) compounds can be effectively synthesized through reactions involving this compound derivatives. For example, the aza Diels-Alder reaction of oxyamines derived from Meldrum's acid yields these compounds in high yields under appropriate catalysis. It is also used in the synthesis of 4-pyridyl-substituted heterocycles. sigmaaldrich.com

Pyrimidines : In Biginelli-like three-component reactions, this compound reacts with aldehydes and urea to form spiro-pyrimidine compounds, demonstrating its utility in creating complex, fused heterocyclic systems. researchgate.net

Quinolines : Tetrahydroquinolin-2-one derivatives can be prepared via a two-step, one-pot procedure involving the reaction of an enaminone with an acylated Meldrum's acid, followed by an electrophilic cyclization. researchgate.net Pyrolysis-induced cyclization of certain Meldrum's acid derivatives can also be used to prepare quinolinones. chemicalbook.comchemicalbook.com

Imidazoles and Pyrroles : While specific, high-yield syntheses of simple imidazoles directly from this compound are less common, its derivatives are used to construct more complex systems containing these rings. researchgate.net For instance, ketoesters formed from the reaction of alcohols with Meldrum's acid derivatives are useful intermediates in the Knorr pyrrole synthesis.

HeterocycleReactantsKey Reaction TypeProduct Class
PyridineMeldrum's acid-derived oxyaminesAza Diels-AlderHighly substituted pyridines
PyrimidineThis compound, Aldehydes, UreaBiginelli-like ReactionSpiro-pyrimidines
QuinolineAcyl Meldrum's acid, EnaminoneAcylation / CyclizationTetrahydroquinolin-2-ones
PyrroleMeldrum's acid-derived ketoestersKnorr Pyrrole SynthesisSubstituted pyrroles

The synthesis of oxygen-containing heterocycles is another area where this compound is frequently employed.

Pyrans : Multicomponent reactions are a common strategy for synthesizing pyran derivatives. An efficient one-pot synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives has been developed using this compound. sigmaaldrich.com

Coumarins : this compound is a key reagent for the synthesis of coumarin-3-carboxylic acids. The reaction proceeds via a Knoevenagel condensation with various substituted salicylaldehydes. Different catalytic systems can be employed to achieve high yields, including sodium azide or potassium carbonate in water at room temperature, or ytterbium triflate under microwave irradiation and solvent-free conditions. nih.gov

HeterocycleReactantsCatalyst/ConditionsProductYield
Coumarin-3-carboxylic acidSalicylaldehyde, Meldrum's acidSodium Azide, Water, RT2-Oxo-2H-chromene-3-carboxylic acid99%
Coumarin-3-carboxylic acidSubstituted Salicylaldehydes, Meldrum's acidYb(OTf)₃, Microwave, Solvent-freeSubstituted Coumarin-3-carboxylic acids93-98%

Furans : Although direct conversion of this compound to simple furans is not a primary application, its role as a 1,3-dicarbonyl compound makes its derivatives potential precursors for 1,4-dicarbonyl systems, which can then be cyclized to furans via methods like the Paal-Knorr synthesis. organic-chemistry.org

This compound serves as a precursor for certain sulfur-containing heterocycles. A notable example is the synthesis of 3-hydroxythiophenes. This transformation is achieved through the pyrolysis of specific methylene derivatives of Meldrum's acid, which initiates a cyclization reaction via a 1,4-prototropic shift. chemicalbook.comchemicalbook.com Additionally, the reaction of this compound with thiols provides straightforward access to β-ketothioesters. chemicalbook.com These thioesters are valuable synthetic intermediates in their own right.

The construction of spirocyclic systems, which contain two rings linked by a single common atom, is a challenging task in organic synthesis. This compound has proven to be an effective building block for these complex three-dimensional structures. As mentioned previously, its reaction with aldehydes and urea can produce spiro-pyrimidine compounds. researchgate.net Furthermore, multicomponent domino reactions in water have been developed for the highly chemo-, regio-, and stereoselective synthesis of spiro{ wikipedia.orgresearchgate.netdioxanopyridine}-4,6-diones. sigmaaldrich.com

Role in the Total Synthesis of Natural Products and their Analogs

The versatility of this compound and its derivatives makes them valuable reagents in the total synthesis of complex organic molecules such as natural products and their analogs. chemicalbook.comresearchgate.net The ability to generate acylketene species from its acyl derivatives under pyrolysis is one of the most fruitful applications in this field. researchgate.netchemicalbook.com

This reagent has been used as a key building block in the synthesis of various classes of natural products, including:

Terpene lactones researchgate.net

Indole alkaloids researchgate.net

Tetramic acids researchgate.net

A specific example is its use in the synthesis of isofraxidin , a naturally occurring coumarin. sigmaaldrich.com Furthermore, β-ketothioesters, which are readily prepared from this compound, can be used in the biomimetic synthesis of polyketide-derived natural products, mimicking the biosynthetic pathways involving acyl-SCoA units. chemicalbook.comchemicalbook.com The application of this compound in total synthesis not only provides access to significant quantities of these substances for biological studies but also drives the development of novel synthetic strategies. chemicalbook.com

Natural Product/ClassSynthetic Utility of this compound
IsofraxidinServes as a key precursor in the construction of the coumarin core.
PolyketidesUsed to generate β-ketothioester intermediates for biomimetic synthesis.
Indole AlkaloidsEmployed as a versatile building block for constructing complex alkaloid skeletons.
Terpene LactonesActs as a foundational component for assembling the lactone-containing structures.

Construction of Carbon Skeletons in Complex Molecules

The utility of this compound as a building block for intricate carbon skeletons is well-documented. It serves as a key intermediate in the synthesis of a variety of complex organic compounds, including natural products and their analogs. chemicalbook.comresearchgate.net The reactivity of its C-5 position allows for a range of transformations, including alkylation and acylation, which are foundational for building more complex structures. wikipedia.org

One notable application is in domino reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, a domino Friedel−Crafts acylation/α-tert alkylation reaction utilizing a Meldrum's acid derivative was a key step in the total synthesis of (±)-taiwaniaquinol B. acs.org Furthermore, its derivatives are effective in multicomponent reactions (MCRs), which are powerful tools for generating molecular diversity and complexity in a convergent manner. chemicalbook.com

The pyrolysis of 5-alkylidene derivatives of Meldrum's acid generates highly reactive ketene intermediates. chemicalbook.com These intermediates can undergo intramolecular cyclization reactions, providing an efficient pathway to a diverse array of cyclic compounds such as quinolinones, naphthols, and other heterocyclic systems. chemicalbook.com A practical example of its application in natural product synthesis is demonstrated in the synthesis of ar-turmerone and α-curcumene, where a 1-(p-Tolyl)ethyl Meldrum's acid derivative served as a crucial intermediate. researchgate.net

Natural ProductKey Intermediate from this compoundSynthetic Strategy
(±)-Taiwaniaquinol BMeldrum's acid derivativeDomino Friedel−Crafts acylation/α-tert alkylation
ar-Turmerone1-(p-Tolyl)ethyl Meldrum's acidMulti-step synthesis involving the intermediate
α-Curcumene1-(p-Tolyl)ethyl Meldrum's acidMulti-step synthesis involving the intermediate

Stereoselective Synthesis Strategies

The rigid conformation of the this compound ring system plays a crucial role in stereoselective synthesis. Alkylidene derivatives of Meldrum's acid are potent electrophiles and have been employed in Diels-Alder reactions with high diasteroselectivity. chemicalbook.comchemicalbook.com

A significant advancement in stereoselective synthesis using Meldrum's acid derivatives is the asymmetric formation of all-carbon quaternary stereocenters. acs.org This is achieved through enantioselective conjugate additions to alkylidene Meldrum's acids. These reactions often utilize dialkylzinc nucleophiles, which offer broad functional group compatibility. acs.org The resulting products, containing the Meldrum's acid moiety, can be further modified, making this a versatile strategy for the synthesis of chiral molecules. acs.org The stereoselectivity of these reactions is highly dependent on the solvent, with non-polar, aprotic solvents like toluene and tetrahydrofuran generally providing better chemical and optical yields. clockss.org

The application of this compound in stereoselective synthesis extends to the formation of tertiary propargylic stereocenters with high enantiomeric excess, achieved through rhodium-catalyzed additions. acs.org

Application in the Synthesis of Scaffolds for Medicinal Chemistry Research

This compound and its derivatives are instrumental in the synthesis of a wide array of heterocyclic scaffolds that are of significant interest in medicinal chemistry. nih.govclockss.org These scaffolds form the core of many biologically active molecules. The versatility of Meldrum's acid allows for the generation of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. chemicalbook.com

A notable example is the synthesis of tetrahydroquinolin-2-one derivatives, a biologically useful scaffold, which can be efficiently prepared using acyl Meldrum's acids in a one-pot procedure. nih.govresearchgate.net Furthermore, hybrid molecules incorporating the Meldrum's acid moiety with other pharmacophores, such as 7-azaindole and 1,2,3-triazole, have been synthesized and evaluated for their anticancer properties. nih.gov

Derivatives of this compound have also been investigated for their potential to overcome multidrug resistance (MDR) in cancer chemotherapy, a major obstacle to successful treatment. nih.gov Additionally, certain 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives have been synthesized and shown to inhibit enzymes like chymotrypsin and urease. researchgate.net

The following table summarizes some of the medicinally relevant scaffolds synthesized using this compound and their reported biological activities.

ScaffoldBiological Activity
Tetrahydroquinolin-2-oneBiologically useful core structure
7-Azaindole-1,2,3-triazole hybridsAnticancer activity against various cell lines (e.g., HeLa, MCF-7)
2,2-Diphenyl-1,3-dioxane derivativesOvercoming multidrug resistance in cancer cells
5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dionesUrease and chymotrypsin inhibition

A study on a series of Meldrum's acid, 7-azaindole, and 1,2,3-triazole hybrids revealed their in vitro anticancer activity against five different cancer cell lines. nih.gov For instance, compound 6b, with a 4-methyl substitution, demonstrated potent activity against the HeLa cell line and was found to induce cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov The IC₅₀ values for compound 6b were 6.67 ± 0.39 μM against MCF-7, 4.44 ± 0.32 μM against HeLa, 12.38 ± 0.51 μM against DU-145, and 9.97 ± 0.25 μM against HepG2 cell lines. nih.gov

Contributions to Polymer Chemistry and Materials Science (Synthetic Aspects)

The unique chemical properties of this compound have been harnessed in the field of polymer chemistry. It can function as a monomer in polymerization reactions, leading to the formation of novel polymeric materials. Specifically, Meldrum's acid can be polymerized with diisocyanates to produce polyamides that contain the Meldrum's acid moiety within the polymer chain.

A key feature of these polymers is their reactivity upon heating. The Meldrum's acid groups can undergo thermolysis to generate highly reactive ketene species, with the concurrent release of carbon dioxide and acetone. This in situ generation of ketenes allows for self-crosslinking of the polymer chains, leading to the formation of robust, cross-linked materials. This approach has been successfully employed to create self-crosslinkable polyamides and polyurethanes. The resulting cross-linked polyurethanes exhibit desirable properties such as good film formability, thermal stability, and favorable mechanical properties.

Utilization in Peptide Chemistry as Activating Agents

The application of this compound derivatives as direct activating agents in peptide bond formation has been explored, though with limited success. An attempt was made to utilize an isonitroso Meldrum's acid (HONM) derivative as a coupling reagent in conjunction with diisopropylcarbodiimide (DIC). acs.org The design was based on the high acidity of the Meldrum's acid scaffold, which was anticipated to facilitate the reaction. However, the results of this investigation were reported to be disappointing. acs.org

While not a direct activating agent, this compound has been used in a related capacity in the synthesis of tetramic acids, which are found in some natural products with peptide-like structures. researchgate.net In this context, a protected amino acid is condensed with Meldrum's acid. researchgate.net Subsequent heating of the resulting acyl malonate induces an intramolecular cyclization to form the tetramic acid ring system. researchgate.net

Methodologies for Combinatorial and Parallel Synthesis using this compound

The reactivity and versatility of this compound make it an excellent building block for combinatorial and parallel synthesis, which are key strategies in modern drug discovery for the rapid generation of large libraries of compounds. chemicalbook.comchemicalbook.com Multicomponent reactions (MCRs) involving Meldrum's acid are particularly well-suited for this purpose, as they allow for the creation of multiple new bonds and the assembly of complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net

Solid-phase synthesis methodologies utilizing this compound have also been developed. chemicalbook.comchemicalbook.com These techniques enable the efficient production of compound libraries for biological screening and structure-activity relationship (SAR) studies. chemicalbook.com For example, solid-phase synthesis has been employed to generate a 900-membered library of pyrrolopyrimidine derivatives, showcasing the utility of this approach for creating diverse molecular collections. mdpi.com The use of MCRs in conjunction with the unique properties of Meldrum's acid provides a powerful platform for diversity-oriented synthesis. researchgate.net

Vi. Theoretical and Computational Investigations of 1,3 Dioxane 4,6 Dione

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1,3-dioxane-4,6-dione. The electronic structure is significantly influenced by stereoelectronic effects arising from the interplay of orbitals within its six-membered ring. Computational studies on the parent 1,3-dioxane (B1201747) ring system reveal the importance of hyperconjugative interactions, which are delocalizations of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. researchgate.net

Key stereoelectronic interactions computationally identified in similar dioxane systems include:

Anomeric Effect : The donation of electron density from the lone pair (n) of the ring oxygen atoms into the antibonding orbital (σ*) of an adjacent C-H or C-C bond. This effect is crucial in determining the conformational preferences and reactivity of the ring. researchgate.net

For this compound, these effects are compounded by the two carbonyl groups, which withdraw electron density and influence the geometry and electron distribution across the entire molecule. Natural Bond Orbital (NBO) analysis is a common computational technique used to identify and quantify these donor-acceptor interactions. researchgate.netresearchgate.net

Interaction TypeDonor OrbitalAcceptor OrbitalSignificance in 1,3-Dioxane Ring Systems
Anomeric EffectOxygen Lone Pair (n)σ(C-O), σ(C-C)Stabilizes specific conformations, influences bond lengths.
Hyperconjugationσ(C-H), σ(C-C)σ(C-O), σ(C-C)Contributes to overall molecular stability and geometry.
Inductive EffectThrough σ-bondsElectron withdrawal by carbonyl groups enhances acidity at C5.

Computational Analysis of Acidity and Proton Transfer Processes

This compound and its derivatives are known for their remarkable acidity at the C5 methylene (B1212753) position. The 2,2-dimethyl derivative, Meldrum's acid, has an experimental pKa in water of approximately 4.97, making it orders of magnitude more acidic than acyclic diesters like dimethyl malonate. wikipedia.org

Computational studies have been pivotal in explaining this unusual acidity. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations are frequently employed to model the deprotonation process and analyze the stability of the resulting conjugate base (enolate). These studies have shown that the high acidity is not merely due to the inductive effect of the two carbonyl groups. Instead, it arises from a combination of factors that can be quantified computationally:

Conformational Rigidity : The cyclic structure locks the ester groups in an electronically unfavorable conformation, which increases the ground-state energy of the neutral molecule, thereby lowering the energy barrier for deprotonation. researchgate.netresearchgate.net

Enolate Stabilization : Upon deprotonation, the resulting enolate is significantly stabilized. NBO analysis reveals specific anomeric interactions, such as n(O) → σ*(C-C), that are present in the enolate but not in the neutral molecule, providing substantial electronic stabilization. researchgate.netresearchgate.net

Computational models can calculate the Gibbs free energy change (ΔG) for the proton transfer reaction, allowing for the theoretical prediction of pKa values that can be compared with experimental data.

CompoundExperimental pKa (in water)Key Factor for Acidity (from Computational Studies)
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)4.97 wikipedia.orgRing strain and enhanced electronic stabilization of the conjugate base. researchgate.netresearchgate.net
Dimethyl malonate~13Less stable enolate compared to Meldrum's acid.
Dimedone~11.2 researchgate.netKetone analogue, less acidic than the ester-based Meldrum's acid. researchgate.net

Electron Density Studies and Bonding Characteristics

Electron density studies, both theoretical and experimental (via high-resolution X-ray crystallography), provide a detailed picture of the bonding within this compound. Computational methods like DFT can calculate the total electron density and related properties. nih.gov

Analysis of the electron density distribution reveals:

Charge Distribution : The oxygen atoms of the carbonyl groups accumulate significant negative charge, while the carbonyl carbons and the C5 methylene protons are electron-deficient. This polarization is key to the molecule's reactivity.

Frontier Molecular Orbitals (FMOs) : Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. For anions of Meldrum's acid derivatives, the HOMO is often localized on the 1,3-dioxane ring and the enolate system, indicating this is the site of nucleophilic attack. nih.gov The LUMO's location points to the molecule's susceptibility to electrophilic attack. The energy gap between the HOMO and LUMO is a predictor of chemical reactivity and stability. nih.gov

These studies confirm the covalent and polar nature of the bonds and can identify weaker non-covalent interactions that influence crystal packing and intermolecular behavior.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into dynamic processes that are inaccessible through static quantum chemical calculations. nih.govarxiv.org For predicting the reactivity of this compound, MD simulations can be used to:

Sample Conformational Space : Explore the different conformations the molecule can adopt and the energy barriers between them. This is important as the reactivity of the molecule can be highly dependent on its shape.

Simulate Solvation : Model the interaction of the molecule with solvent molecules, which can profoundly affect reaction rates and pathways.

Reactive MD : Employ reactive force fields (like ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods to simulate the bond-breaking and bond-forming events of a chemical reaction directly. nih.govresearcher.lifechemrxiv.org This allows for the dynamic observation of reaction mechanisms and the identification of transient intermediates.

While standard MD with non-reactive force fields cannot directly model reactions, it provides the necessary environmental and conformational context for more advanced QM/MM or metadynamics simulations that can predict reaction barriers and preferred pathways. nih.gov

Modeling of Reaction Pathways and Transition States

A cornerstone of computational chemistry is the ability to map the potential energy surface of a reaction, allowing for the detailed study of reaction mechanisms. For this compound, this is particularly relevant for understanding its participation in reactions like the Knoevenagel condensation. acs.orgclockss.orgscirp.org

Using methods like DFT, researchers can:

Locate Reactants, Products, and Intermediates : Optimize the geometry of all stable species involved in the reaction.

Find Transition States (TS) : Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Calculate Activation Energies : The energy difference between the reactants and the transition state determines the reaction rate. By calculating these barriers for competing pathways, the most likely reaction mechanism can be determined.

For the Knoevenagel condensation of this compound with an aldehyde, computational modeling can elucidate the energetics of the initial deprotonation, the nucleophilic attack on the aldehyde carbonyl, and the subsequent dehydration step, providing a complete energetic profile of the reaction. acs.org

Correlation of Computational Data with Experimental Reactivity

The ultimate validation of theoretical models comes from their ability to reproduce and predict experimental results. For this compound, computational data can be correlated with a wide range of experimental observations.

Structural Parameters : Calculated bond lengths and angles from geometry optimization can be compared with data from X-ray crystallography. A good correlation validates the chosen level of theory. nih.gov

Spectroscopic Properties : Computational methods can predict spectroscopic data. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra, and calculated excitation energies from Time-Dependent DFT (TD-DFT) can be compared with UV-Vis absorption spectra. nih.govmdpi.com

Acidity : As discussed, calculated pKa values can be directly compared with those measured experimentally. researchgate.net

Reaction Kinetics : Calculated activation energies can be used within transition state theory to predict reaction rate constants, which can then be compared to kinetic data obtained from experiments. nih.gov

The choice of computational method (e.g., functional and basis set in DFT) is critical. Studies often assess multiple methods to find the one that provides the best agreement with experimental benchmarks, thereby increasing the predictive power of the model for new, unstudied reactions or derivatives. mdpi.comfinechem-mirea.ru

Computed PropertyComputational Method(s)Experimental CorrelateSignificance
Molecular GeometryDFT (e.g., B3LYP), MP2 finechem-mirea.ruX-ray Crystallography Data nih.govValidates the model's ability to reproduce the molecule's 3D structure.
Vibrational FrequenciesDFT (Frequency Calculation) nih.govIR & Raman Spectroscopy nih.govAids in the assignment of experimental spectral bands.
pKa / Gas-Phase AcidityDFT (Thermodynamic Cycle)Potentiometric Titration wikipedia.orgTests the model's accuracy in predicting chemical properties like acidity.
Reaction Barrier (ΔG)DFT (Transition State Search) acs.orgReaction Rate Constants (Kinetics) nih.govProvides mechanistic insight and predicts reaction feasibility and selectivity.
Electronic TransitionsTD-DFT mdpi.comUV-Vis Spectroscopy nih.govExplains the origin of observed electronic absorptions.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Dioxane-4,6-dione derivatives in academic research?

  • Methodological Answer : this compound derivatives are typically synthesized via condensation reactions. For example, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) can be prepared by reacting malonic acid with acetone under acidic conditions. Advanced catalytic methods include La(OTf)₃-catalyzed cyclization for improved efficiency . Condensation with aldehydes or ketones (e.g., Scheme 1 in ) yields substituted derivatives. Reaction conditions (solvent, temperature, catalyst loading) significantly impact yields, necessitating optimization via kinetic studies .

Table 1 : Common Synthesis Routes and Yields

DerivativeMethodCatalyst/SolventYield (%)Reference
5-Octanoyl derivativeCondensation with octanoyl chlorideDichloromethane, RT75–85
Spiroadamantyl derivativeRadiofluorinationSPIAd scaffold60–70

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Safety protocols include neutralizing spills with sodium bicarbonate .
  • Hazards : May cause skin/eye irritation (H303+H313+H333). Emergency measures: rinse with water for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Resolve tautomerism and confirm substituent positions (e.g., α-alkylation in spiro derivatives) .
  • IR Spectroscopy : Identify carbonyl stretches (~1750–1850 cm⁻¹) and cyclic ether bands .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., using SHELX programs for refinement) .
  • Melting Point Analysis : Verify purity (e.g., 92–96°C for Meldrum’s acid) .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when using this compound in multi-component reactions?

  • Methodological Answer : Yield inconsistencies often arise from competing reaction pathways. Strategies include:
  • Byproduct Analysis : Use LC-MS or TLC to identify intermediates (e.g., enamine tautomers in ).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor nucleophilic addition, while non-polar solvents reduce side reactions .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., L-ascorbic acid in ) to accelerate desired pathways.

Q. What advanced strategies exist for utilizing this compound in the synthesis of spirocyclic compounds?

  • Methodological Answer : Spirocyclic derivatives are synthesized via:
  • Spirocyclization : React Meldrum’s acid with adamantane derivatives under mild acidic conditions (e.g., SPIAd scaffold in ).
  • Radical Pathways : Use photoinitiators or redox catalysts to generate spiro centers .
  • Computational Modeling : Predict steric/electronic effects of substituents using DFT calculations (supports experimental design) .

Q. How can structural tautomerism in this compound derivatives be analyzed to resolve data inconsistencies?

  • Methodological Answer :
  • Variable Temperature NMR : Monitor equilibrium shifts between keto-enol tautomers .
  • X-ray Crystallography : Resolve tautomeric forms in solid state (e.g., SHELXL refinement) .
  • Isotopic Labeling : Track proton migration using deuterated solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.